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Methyl (E)-m-nitrocinnamate

Cat. No.: B168584
CAS No.: 1664-59-1
M. Wt: 207.18 g/mol
InChI Key: DKQXESBKFCYESZ-AATRIKPKSA-N
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Description

Overview of Methyl (E)-m-nitrocinnamate as a Chemical Compound

This compound is an organic compound classified as a cinnamate (B1238496) ester. Its structure features a methyl ester group and a nitro group attached to a benzene (B151609) ring, with the chemical formula C₁₀H₉NO₄. nih.gov The "(E)" designation in its name indicates the stereochemistry of the double bond in the acrylate (B77674) side chain, signifying a trans configuration. The nitro group is located at the meta-position (position 3) of the phenyl ring relative to the acrylate substituent. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, influencing its reactivity and physical characteristics.

The compound typically appears as a yellow crystalline solid. lookchem.com It is soluble in various organic solvents such as ethanol, acetone (B3395972), and ethyl acetate (B1210297), but has limited solubility in water. The presence of the nitro group, a strong electron-withdrawing group, significantly affects the electronic distribution within the molecule, making the double bond and the aromatic ring susceptible to certain types of chemical reactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol nih.gov
CAS Number 659-04-1 lookchem.com
Appearance Yellow crystalline solid lookchem.com
Melting Point 125.3 °C lookchem.comguidechem.com
Boiling Point 334 °C at 760 mmHg guidechem.com
Density 1.277 g/cm³ guidechem.com
Flash Point 154.8 °C lookchem.comguidechem.com
InChI Key DKQXESBKFCYESZ-AATRIKPKSA-N cymitquimica.com

This table is populated with data from multiple sources. nih.govlookchem.comguidechem.comcymitquimica.com

Academic Significance and Research Relevance of this compound

The academic significance of this compound stems primarily from its utility as a versatile building block and intermediate in organic synthesis. The presence of multiple reactive sites—the ester, the alkene, and the nitro-substituted aromatic ring—allows for a wide range of chemical transformations. Researchers utilize this compound to construct more complex molecules that are of interest in medicinal chemistry, materials science, and agrochemicals. lookchem.com

Its electron-deficient nature, conferred by the nitro group, makes it an excellent substrate for various reactions, including Diels-Alder cycloadditions where it acts as a dienophile. semanticscholar.org Furthermore, the study of its reaction kinetics and mechanisms, for instance in nucleophilic vinylic substitution reactions, provides valuable insights into fundamental chemical principles. acs.org The compound also serves as a model for investigating the influence of substituents on the reactivity and properties of cinnamate derivatives.

Historical Context of Cinnamate Derivatives in Chemical Research

Cinnamic acid and its derivatives, known as cinnamates, have a long history in chemical research, largely due to their widespread occurrence in nature and their diverse biological activities. pcbiochemres.com Historically, cinnamic acid was isolated from cinnamon oil. pcbiochemres.com In the late 19th and early 20th centuries, cinnamates were among the first compounds investigated for their potential as chemical sunscreens due to their ability to absorb ultraviolet (UV) radiation. nih.gov For instance, benzyl (B1604629) cinnamate was a component in one of the earliest commercial sunscreens available in the United States in 1928. nih.gov

The study of cinnamic acid derivatives has been central to the development of synthetic organic chemistry, providing classic examples of reactions such as the Perkin reaction for their synthesis. Over the decades, research has expanded from simple esters to a vast array of functionalized cinnamates, driven by the discovery of their broad pharmacological potential, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govrsc.org This historical foundation has paved the way for the investigation of more complex and synthetically modified derivatives like this compound.

Current State of Research on this compound and Related Compounds

Current research on this compound and related nitro-substituted cinnamates is multifaceted. A significant area of focus is their application as precursors in the synthesis of novel compounds with potential biological activity. For example, the nitro group can be readily reduced to an amino group, providing a pathway to a different class of compounds with distinct properties. Studies have explored the antibacterial and antifungal potential of various cinnamate derivatives, with research indicating that the presence and position of a nitro group can enhance antimicrobial efficacy. cabidigitallibrary.orgjst.go.jp

In the field of materials science, the electronic properties of nitrocinnamates are being investigated for their potential use in organic electronics. The conjugated system within these molecules is of interest for developing new organic semiconductors. Furthermore, there is ongoing research into the reaction mechanisms of nitrocinnamates, such as their behavior in cycloaddition reactions and nucleophilic substitutions, often employing advanced computational and spectroscopic techniques to elucidate reaction pathways. semanticscholar.orgacs.orgrsc.org The development of efficient and stereoselective synthesis methods for these compounds also remains an active area of research. chemicalbook.comumich.edu

Table 2: Recent Research Focus on Cinnamate Derivatives

Research AreaKey Findings and Applications
Medicinal Chemistry Synthesis of derivatives with potential antibacterial, antifungal, and antiprotozoal properties. cabidigitallibrary.orgjst.go.jpbohrium.com
Organic Synthesis Use as versatile intermediates in multi-step syntheses and development of new synthetic methodologies. semanticscholar.orgbeilstein-journals.org
Materials Science Investigation of electronic properties for applications in organic semiconductors.
Reaction Kinetics Mechanistic studies of reactions such as nucleophilic substitution and cycloaddition. acs.org
Agrochemicals Exploration as building blocks for new pesticides and herbicides. lookchem.comjst.go.jp

Scope and Objectives of Research on this compound

The primary objectives of research involving this compound can be summarized as follows:

To Synthesize Novel Compounds: A core objective is to use this compound as a starting material or key intermediate to synthesize more complex and potentially valuable molecules. This includes the synthesis of heterocyclic compounds and other functionalized organic structures.

To Investigate Reaction Mechanisms: Researchers aim to understand the fundamental principles governing the reactivity of this compound. This involves studying the kinetics and pathways of its reactions, which contributes to the broader understanding of organic chemistry. acs.org

To Explore Structure-Activity Relationships (SAR): By synthesizing and testing a series of related compounds, researchers aim to understand how specific structural features, such as the position of the nitro group, influence biological or physical properties. jst.go.jpbohrium.com This knowledge is crucial for the rational design of new molecules with desired functions.

To Develop New Materials: A forward-looking objective is to explore the potential of this compound and its derivatives in the development of new functional materials, particularly for applications in electronics.

To Create Efficient Synthetic Routes: A practical objective is the development of high-yield, stereoselective, and environmentally benign methods for the synthesis of this compound and its derivatives. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO4 B168584 Methyl (E)-m-nitrocinnamate CAS No. 1664-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(3-nitrophenyl)prop-2-enoate
Source PubChem
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InChI

InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQXESBKFCYESZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
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Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701267210
Record name Methyl (2E)-3-(3-nitrophenyl)-2-propenoate
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Molecular Weight

207.18 g/mol
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CAS No.

659-04-1, 1664-59-1
Record name Methyl (2E)-3-(3-nitrophenyl)-2-propenoate
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Record name Methyl (E)-m-nitrocinnamate
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Record name 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester
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Record name Methyl (E)-m-nitrocinnamate
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Ii. Synthetic Methodologies and Chemical Transformations of Methyl E M Nitrocinnamate

Established Synthetic Routes for Methyl (E)-m-nitrocinnamate

A primary and straightforward method for synthesizing this compound is the direct esterification of m-nitrocinnamic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is driven to completion by refluxing the mixture. The general reaction is as follows:

m-Nitrocinnamic Acid + Methanol ⇌ this compound + Water

The process involves the protonation of the carboxylic acid group of m-nitrocinnamic acid, making it more susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the desired ester. A typical laboratory procedure involves refluxing the reactants for 6-8 hours with a catalytic amount of sulfuric acid (0.5–1.0 mol%). The progress of the reaction can be monitored using thin-layer chromatography (TLC). Purification of the resulting ester is commonly achieved through recrystallization from ethanol-water mixtures.

ReactantCatalystConditionsProduct
m-Nitrocinnamic acid, MethanolSulfuric acidReflux, 6-8 hoursThis compound

This table summarizes the key components and conditions for the esterification synthesis of this compound.

Another widely used synthetic route involves the condensation of 3-nitrobenzaldehyde (B41214) with a suitable C2-synthon. One common approach is the Horner-Wadsworth-Emmons reaction, where 3-nitrobenzaldehyde is reacted with a phosphonate (B1237965) ester, such as methyl (dimethoxy-phosphoryl)acetate, in the presence of a base like sodium methoxide (B1231860). chemicalbook.com This method offers high stereoselectivity, predominantly yielding the (E)-isomer.

A specific example involves dissolving 3-nitrobenzaldehyde and (dimethoxy-phosphoryl)-acetic acid methyl ester in a solvent like N,N-dimethylformamide (DMF) and adding sodium methoxide. chemicalbook.com The reaction proceeds to give a high yield (98%) of (E)-methyl 3-(3-nitrophenyl)acrylate after workup. chemicalbook.com

Aldol-type condensation reactions are also employed. For instance, 3-nitrobenzaldehyde can be condensed with acetone (B3395972) in the presence of sodium hydroxide (B78521) to form 3-nitrobenzylidene acetone, which can then be further reacted to yield cinnamate (B1238496) derivatives. google.com

ReactantsReagents/CatalystSolventYield
3-Nitrobenzaldehyde, (Dimethoxy-phosphoryl)-acetic acid methyl esterSodium methoxideN,N-dimethylformamide98% chemicalbook.com
3-Nitrobenzaldehyde, AcetoneSodium hydroxideWater/Ethyl acetate (B1210297)96% (of 3-nitrobenzylidene acetone) google.com

This table presents data on condensation reactions for synthesizing this compound or its precursors.

The Knoevenagel condensation provides an alternative pathway for the synthesis of related cinnamic acid derivatives and can be adapted for this compound. sigmaaldrich.comwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. sigmaaldrich.comwikipedia.org For instance, 3-nitrobenzaldehyde could be reacted with methyl acetoacetate (B1235776) or a similar compound in the presence of a base like piperidine (B6355638). The initial product would be a β-hydroxy ester, which typically undergoes spontaneous dehydration to form the α,β-unsaturated ester. sigmaaldrich.com

The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and often involves a carboxylic acid as one of the active methylene components, can also be employed. wikipedia.org For example, reacting 3-nitrobenzaldehyde with malonic acid in pyridine would lead to m-nitrocinnamic acid, which can then be esterified as described previously. orgsyn.org

Condensation Reactions Utilizing 3-Nitrobenzaldehyde

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For cinnamate synthesis in general, several green chemistry approaches have been explored. These include the use of solvent-free reaction conditions, solid-supported catalysts, and microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. sigmaaldrich.combeilstein-journals.orgresearchgate.net

For instance, the Knoevenagel condensation has been successfully carried out under solvent-free conditions using reusable solid base catalysts like MgO/ZrO2. researchgate.net While not specifically detailed for this compound, these methods offer a promising avenue for its greener synthesis. The use of organocatalysts, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), has also been shown to be effective for the esterification of cinnamic acids under mild conditions. beilstein-journals.org

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is largely dictated by its functional groups: the ester, the activated double bond, and the nitro group.

The ester group of this compound can be hydrolyzed under both acidic and basic conditions to yield m-nitrocinnamic acid and methanol.

This compound + H₂O ⇌ m-Nitrocinnamic Acid + Methanol

The mechanism of basic hydrolysis involves the nucleophilic attack of a hydroxide ion at the carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion, which is then protonated to form methanol. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Kinetic studies on the hydrolysis of related cinnamate esters have been performed. For example, the hydrolysis of methyl β-methylthio-α-nitrocinnamate in potassium hydroxide solutions was found to follow pseudo-first-order kinetics, with the rate being linearly dependent on the hydroxide ion concentration. acs.org Such studies provide valuable insights into the reaction rates and mechanisms governing the hydrolysis of these compounds.

ConditionProductsMechanism
Acidic (e.g., aq. HCl, reflux)m-Nitrocinnamic acid + MethanolNucleophilic attack by water on the protonated carbonyl carbon.
Basic (e.g., aq. KOH)m-Nitrocinnamic acid + MethanolNucleophilic attack by hydroxide ion at the carbonyl carbon. acs.org

This table outlines the conditions and products of the ester hydrolysis of this compound.

Nucleophilic Addition Reactions at the β-Carbon

The electron-withdrawing nature of the nitro group in this compound deactivates the β-carbon of the α,β-unsaturated system towards nucleophilic attack. This is in contrast to analogs lacking the nitro group or having it in the para position, where nucleophilic addition is more facile. For instance, studies comparing the reactivity of substituted cinnamates have shown that the presence of an electron-donating group like a methoxy (B1213986) substituent on the phenyl ring enhances the rate of electrophilic reactions, while an electron-withdrawing nitro group, particularly at the meta or para position, renders the compound less reactive or even unreactive towards nucleophiles under similar conditions. chemrxiv.org

In some cases, the regioselectivity of nucleophilic addition can be reversed. For example, while ethyl 2-nitrocinnamate undergoes standard β-addition of thiols, the presence of two nitro groups on the phenyl ring in 2,4-dinitro- and 2,4,6-trinitrocinnamates directs the thiol addition to the α-carbon. fiu.edu This indicates a significant alteration of the electronic properties of the double bond due to the cumulative electron-withdrawing effect of multiple nitro groups. fiu.edu

Conjugate Addition Reactions

This compound and its analogs are effective Michael acceptors in conjugate addition reactions. The electron-withdrawing properties of both the nitro and carbonyl groups enhance the electrophilicity of the β-carbon, facilitating attack by a variety of nucleophiles. mdpi.comsemanticscholar.org These reactions are fundamental for constructing more complex molecular frameworks. mdpi.comsemanticscholar.org

For example, α-nitrocinnamates can undergo conjugate addition with less nucleophilic species like heteroaromatic compounds. mdpi.comsemanticscholar.org Furthermore, the adducts formed from these conjugate additions can be converted into other valuable functional groups. For instance, subsequent chemical transformations can lead to the formation of amines, alkenes, or carbonyl compounds through reduction, denitration, or hydrolysis (Nef reaction), respectively. mdpi.comsemanticscholar.org

A study involving the reaction of methyl α-nitrocinnamate with propylamine (B44156) in acetonitrile (B52724) demonstrated an interesting cascade. The initial conjugate addition of the amine was followed by a carbon-carbon bond cleavage, generating methyl nitroacetate (B1208598) in situ. This in-situ generated species then acted as a nucleophile, adding to another molecule of the starting cinnamate. researchgate.net

Isomerization Studies

The (E) configuration of the double bond in this compound can undergo isomerization to the (Z) isomer under certain conditions, particularly at elevated temperatures. This E/Z isomerization is a crucial factor in reactions like the Diels-Alder reaction, as the stereochemistry of the starting material can influence the diastereomeric ratio of the products. mdpi.comsemanticscholar.org

A study on the Diels-Alder reaction of ethyl α-nitrocinnamates revealed that heating the pure Z isomer at 180 °C resulted in a Z/E mixture. mdpi.comsemanticscholar.org This observation confirmed that isomerization can occur under the reaction conditions and is not necessarily part of the cycloaddition mechanism itself. mdpi.comsemanticscholar.org

Kinetic studies on the isomerization of β-truxinate, a photodimer of methyl 4-nitrocinnamate, have been conducted using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The rate of isomerization was found to be dependent on the polarity of the solvent, with more polar solvents generally leading to faster reaction rates. This is attributed to the stabilization of a dipolar intermediate in the isomerization process.

[2+2] Cycloaddition Reactions and Photodimerization

This compound and its isomers can participate in [2+2] cycloaddition reactions, typically induced by photochemical methods. niscpr.res.in These reactions lead to the formation of cyclobutane (B1203170) derivatives, which are valuable structural motifs in organic chemistry. nih.gov The photodimerization of cinnamic acid derivatives is a classic example of this reaction type, where the stereochemistry of the product is often dictated by the arrangement of the molecules in the crystal lattice. oup.com

In solution, the photodimerization of methyl (E)-p-nitrocinnamate has been shown to produce predominantly head-to-head cyclodimers. oup.com The ratio of cis to trans dimers is highly dependent on the concentration of the starting material and the solvent used. oup.com Mechanistic studies suggest that both singlet and triplet excited states can be involved in the formation of these dimers. oup.com The use of photosensitizers and the observation of quenching and heavy-atom effects support the involvement of triplet states. oup.com

Recent advancements have utilized supramolecular confinement within metal-organic cages to control the selectivity of [2+2] cycloadditions. This cage-confined photocatalysis has been shown to significantly enhance the rate and diastereoselectivity of the photodimerization of substrates like methyl cinnamate, favoring the formation of specific isomers. nih.gov

Diels-Alder Reactions of Nitrocinnamates

This compound and related α-nitrocinnamates are effective dienophiles in Diels-Alder reactions due to their electron-deficient double bond. mdpi.comsemanticscholar.org The presence of the electron-withdrawing nitro and carbonyl groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the [4+2] cycloaddition with various dienes. mdpi.comsemanticscholar.org

Systematic studies have shown that α-nitrocinnamates react efficiently with dienes like 2,3-dimethyl-1,3-butadiene (B165502) to yield highly functionalized cyclohexene (B86901) derivatives. mdpi.comsemanticscholar.org The reaction proceeds smoothly regardless of whether the substituent on the phenyl ring is electron-donating or electron-withdrawing. mdpi.comsemanticscholar.org However, isomerization of the dienophile at high temperatures can lead to a mixture of stereoisomers in the product. mdpi.comsemanticscholar.org The use of more reactive dienes, such as Danishefsky's diene, allows the cycloaddition to proceed under milder conditions, often with improved stereocontrol. mdpi.comsemanticscholar.org

The following table summarizes the results of Diels-Alder reactions between various ethyl α-nitrocinnamates and 2,3-dimethyl-1,3-butadiene. mdpi.com

EntrySubstituent (R)ProductYield (%)Diastereomeric Ratio (dr)
14-Me3a9556:44
24-OMe3b9670:30
3H3c99-
44-Br3d9652:48
54-Cl3e99-
64-NO₂3f-65:35

Nucleophilic Vinylic Substitution Reactions

Nucleophilic vinylic substitution (SNV) is another important reaction pathway for activated alkenes like this compound. sioc-journal.cn In these reactions, a nucleophile replaces a leaving group attached to one of the vinylic carbons. byjus.com The mechanism of these reactions can be complex and may involve the formation of a tetrahedral intermediate. acs.org

Studies on the reaction of methyl β-methylthio-α-nitrocinnamate with amines like piperidine and morpholine (B109124) have provided spectroscopic and kinetic evidence for the accumulation of such an intermediate under specific conditions. acs.org The rates of these substitution reactions are influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. rsc.org For instance, in the reaction of methyl β-iodo-α-nitrocinnamates with various amines, no amine catalysis was observed, and the reaction rates were significantly different in acetonitrile versus ethanol, highlighting the role of the solvent. rsc.org

Reactions Involving the Nitro Group as a Leaving Group

The nitro group in α-nitrocinnamates can act as a leaving group in certain nucleophilic substitution reactions. This reactivity allows for the synthesis of various heterocyclic compounds. researchgate.net

For example, the reaction of ethyl α-nitrocinnamate with acetylacetone (B45752) in the presence of a base can lead to the formation of a dihydrofuran derivative. In this process, the enolate of acetylacetone adds to the β-carbon, and the subsequent intramolecular cyclization displaces the nitro group. researchgate.net Similarly, the reaction of α-nitrocinnamates with nitroacetate can lead to the formation of isoxazoline (B3343090) N-oxides through a conjugate addition followed by an intramolecular O-attack of the resulting nitronate, which displaces the nitro group. researchgate.net A comparative study has shown that the substituting ability of a nitronate is higher than that of an enolate in these direct SN2-type substitutions of the nitro group. researchgate.net

Reductive Cyclization Reactions of Nitroalkenes

The reductive cyclization of nitroalkenes represents a powerful strategy for the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org This approach is advantageous as it utilizes readily available nitro compounds to construct complex molecular architectures in a single step, which can save one or more synthetic steps compared to methods starting from anilines. rsc.orgunimi.it The reaction typically involves the reduction of the nitro group, which then participates in an intramolecular cyclization with another functional group within the molecule. Various transition metals and reducing agents have been developed to facilitate this transformation, leading to the formation of important heterocycles like indoles, quinolines, and isoxazoles. acs.orggoogle.comrsc.org

Transition metal-catalyzed reductive cyclization is a prominent method, with catalysts based on palladium, ruthenium, and iron being extensively studied. unimi.itmdpi.com Carbon monoxide (CO) is a frequently used reductant in these reactions due to its low cost and the clean formation of carbon dioxide as the only stoichiometric byproduct. unimi.itmdpi.com However, the challenges associated with handling pressurized and toxic CO gas have led to the development of CO surrogates, such as phenyl formate (B1220265) and formic acid, which release CO in situ. mdpi.comresearchgate.netacs.orgacs.org

Recent research has focused on making these reactions more efficient and environmentally friendly. For instance, iron, an earth-abundant metal, has been successfully used to catalyze the reductive cyclization of o-nitrostyrenes to indoles using phenylsilane (B129415) as a mild reducing agent. acs.orgresearchgate.net Another common reagent for the reduction of nitroalkenes is tin(II) chloride (SnCl₂), which can mediate the formation of cyclic products like isoxazoles from β-nitroenones under mild conditions. rsc.orgresearchgate.net The choice of catalyst and reductant significantly influences the reaction pathway and the final heterocyclic product.

Detailed research findings on various reductive cyclization methods are presented in the following tables.

Table 1: Palladium-Catalyzed Reductive Cyclization of o-Nitrostyrenes using a CO Surrogate

This table summarizes the results of using formic acid as a source of carbon monoxide for the palladium-catalyzed reductive cyclization of methyl 2-nitrocinnamate, a model substrate for o-nitroaryl-substituted olefins. acs.orgacs.org The reaction employs a palladium catalyst and a phenanthroline ligand to afford the corresponding indole. acs.org

SubstrateCatalyst SystemCO Source SystemSolventTemp. (°C)Time (h)ProductYield (%)
Methyl (E)-2-nitrocinnamate1 mol% Pd(CH₃CN)₂Cl₂ / 5 mol% PhenanthrolineHCOOH / Ac₂O / Et₃NDioxane12018Methyl indole-2-carboxylate95

Data sourced from multiple studies on the use of formic acid as a CO surrogate. acs.orgacs.org

Table 2: Iron-Catalyzed Reductive Cyclization of o-Nitrostyrenes

The following table details an efficient method using an earth-abundant iron catalyst for the synthesis of indoles from o-nitrostyrenes. acs.org This process utilizes phenylsilane as a convenient terminal reductant. acs.org

SubstrateCatalyst SystemReductantSolventTemp. (°C)Time (h)ProductYield (%)
(E)-methyl 3-(2-nitrophenyl)acrylate1 mol% Fe(OAc)₂ / 1 mol% 4,7-(MeO)₂phenPhenylsilaneTHF6012Methyl indole-2-carboxylate85

Data sourced from a study on iron-catalyzed reductive cyclization. acs.org

Table 3: Reductive Cyclization using Tin(II) Chloride

Tin(II) chloride is a versatile reagent for the reduction of nitroalkenes, leading to various heterocyclic systems. The table below illustrates the conversion of a β-nitroenone into a 3,5-disubstituted isoxazole. rsc.org

SubstrateReducing AgentSolventTemp. (°C)Time (h)ProductYield (%)
(E)-1-phenyl-3-nitroprop-2-en-1-oneSnCl₂·2H₂O (2 eq.)Ethyl Acetate (EtOAc)8035-phenylisoxazole85

Data sourced from a study on the synthesis of isoxazoles via reductive Nef reaction/cyclization. rsc.org

Iii. Advanced Applications in Organic Synthesis and Materials Science

Methyl (E)-m-nitrocinnamate as a Building Block in Complex Organic Synthesis

This compound serves as a foundational element for constructing intricate molecular frameworks, particularly those relevant to the pharmaceutical and agrochemical industries. lookchem.com

This compound is a versatile starting material for a wide array of functionalized molecules. Its reactivity allows for transformations into more complex structures. For instance, it can be synthesized with a high yield of 98% from 3-nitro-benzaldehyde and (dimethoxy-phosphoryl)-acetic acid methyl ester in the presence of sodium methoxide (B1231860). chemicalbook.com The compound's conjugated system makes it an ideal candidate for producing complex organic compounds that are pivotal in the development of pharmaceuticals and agrochemicals.

The reactivity of its double bond and the influence of the electron-withdrawing nitro group enable various addition and substitution reactions. For example, the double bond can undergo dibromination. The ester group can be hydrolyzed under acidic or basic conditions to yield m-nitrocinnamic acid.

Nitroalkenes, including this compound, are instrumental in synthesizing nitrogen-containing heterocycles. mdpi.comresearchgate.net These heterocycles are core structures in many biologically active compounds. The reactivity of the nitroalkene moiety facilitates cycloaddition reactions and annulations that lead to the formation of five-membered rings like pyrroles, pyrazoles, and isoxazolines, as well as six-membered rings through Diels-Alder reactions. mdpi.comresearchgate.net

One notable application involves the conjugate addition of active methylene (B1212753) compounds, such as nitroacetate (B1208598) or 1,3-dicarbonyl compounds, to α-nitrocinnamates. researchgate.netmdpi.com This is often followed by a ring-closure reaction to form functionalized heterocyclic frameworks. researchgate.net For example, the reaction of ethyl α-nitrocinnamate with ethyl nitroacetate in the presence of triethylamine (B128534) leads to the synthesis of isoxazoline (B3343090) N-oxides. mdpi.com These reactions showcase the dual role of the nitro group, acting as both an activating group and a potential leaving group, which allows for the creation of polyfunctionalized heterocyclic compounds. researchgate.net

This compound and its analogs, such as ethyl α-nitrocinnamate, are effective dienophiles in Diels-Alder reactions for the synthesis of functionalized cyclohexenes, which can then be converted to cyclohexanones. mdpi.comsemanticscholar.org The electron-withdrawing nature of the nitro group enhances the reactivity of the alkene in these [4+2] cycloaddition reactions. semanticscholar.org

A study demonstrated that ethyl α-nitrocinnamates react efficiently with dienes like 2,3-dimethyl-1,3-butadiene (B165502) to produce cyclohexene (B86901) derivatives in high yields. mdpi.com These reactions were shown to proceed well regardless of whether the substituent on the phenyl ring was electron-donating or electron-withdrawing. mdpi.comsemanticscholar.org Furthermore, using a more electron-rich diene, such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene), allows the cycloaddition to occur under milder conditions, leading to highly functionalized cyclohexenes. mdpi.comsemanticscholar.org Subsequent desilylation of these adducts provides a straightforward route to multiply functionalized cyclohexanones. mdpi.comsemanticscholar.org

Table 1: Diels-Alder Reactions of Ethyl α-Nitrocinnamates

Entry Dienophile Diene Product Yield (%)
1 Ethyl α-nitrocinnamate (1a) 2,3-dimethyl-1,3-butadiene Cyclohexene derivative (3a) High
2 p-Methoxy substituted (1b) 2,3-dimethyl-1,3-butadiene Cyclohexene derivative (3b) High
3 p-Bromo substituted (1d) 2,3-dimethyl-1,3-butadiene Cyclohexene derivative (3d) High
4 Ethyl α-nitrocinnamate (1a) Danishefsky's diene Functionalized cyclohexene (11) High

This table is a representation of findings from studies on Diels-Alder reactions involving α-nitrocinnamate derivatives. mdpi.comsemanticscholar.org

Derivatives of this compound have demonstrated significant utility in various synthetic applications. The introduction of different functional groups onto the cinnamate (B1238496) backbone can modulate its reactivity and properties. For instance, the presence of a nitro group, as in this compound, enhances the electrophilicity of the double bond, making it a good substrate for Michael additions and cycloadditions. mdpi.comsemanticscholar.org

Formation of Functionalized Cyclohexanones via Cycloaddition

Potential Applications in Material Science

The electronic properties of this compound make it a compound of interest for applications in the field of materials science.

The conjugated system of this compound, which extends from the phenyl ring through the double bond to the carbonyl group, is a key feature for its potential use in organic electronics. This conjugation can facilitate electron transport, a crucial property for materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The presence of the electron-withdrawing nitro group further influences these electronic characteristics. Research into related nitro-substituted compounds suggests that such molecules can have enhanced UV absorption and other optical properties that could be harnessed in optoelectronic devices and display technologies.

Optoelectronic Materials Development

This compound is a subject of interest in the field of optoelectronic materials due to its chemical structure. Its conjugated system, which involves alternating single and double bonds within the molecule, is a key feature that may enhance electrical properties. This makes it a potential candidate for applications in organic electronic devices.

The structure of this compound, featuring a trans-configured acrylic acid methyl ester attached to a meta-nitro-substituted phenyl ring, makes it a valuable precursor in organic synthesis. It is particularly useful for creating more complex molecules that have conjugated systems. These systems are important for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The presence of the nitro group at the meta position significantly influences the compound's electronic characteristics.

Research into the electronic properties of this compound suggests its potential for developing new materials for electronic applications. The conjugated system within the molecule may improve charge mobility, a critical factor for the performance of organic semiconductors. This property could be utilized in photonic devices, potentially leading to advancements in display technologies.

Influence of Conjugation on Electrical and Optical Properties

The electrical and optical properties of this compound are intrinsically linked to its conjugated structure. Conjugation, the system of connected p-orbitals with delocalized electrons in a molecule, is a key determinant of a material's electronic behavior. In organic molecules, the flow of electrons from a donor to an acceptor group through a π-conjugated linker can lead to intramolecular charge transfer (ICT), which is fundamental to many optical and electronic phenomena. nih.gov

The presence of the nitro group (an electron-withdrawing group) and the ester group (which can also influence electron density) on the cinnamate backbone creates a donor-acceptor type structure. mdpi.comnih.gov The nitro group, in particular, significantly decreases the electron density of the aromatic ring through both inductive and resonance effects. mdpi.com This electron-withdrawing nature facilitates reactions and influences the energy levels within the molecule.

The extent of conjugation and the nature of the donor and acceptor groups directly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the optical and electronic properties of a molecule. For instance, a smaller HOMO-LUMO gap often correlates with a red-shift (a shift to longer wavelengths) in the material's absorption spectrum. The addition of strong electron-withdrawing groups can significantly narrow these energy levels. mdpi.com

PropertyInfluence of Conjugation and Substituents
Intramolecular Charge Transfer (ICT)Facilitated by the donor-acceptor structure created by the conjugated system and the nitro group. nih.gov
Electron DensityThe nitro group significantly decreases the electron density of the phenyl ring. mdpi.com
HOMO-LUMO GapThe extent of conjugation and the strength of the electron-withdrawing nitro group influence the energy gap, affecting optical absorption. mdpi.com

Applications in Nonlinear Optics (for related nitrocinnamates)

While specific data on the nonlinear optical (NLO) properties of this compound are not extensively detailed in the provided results, the broader class of nitrocinnamate derivatives and related organic compounds with donor-π-acceptor structures are widely studied for their NLO applications. nih.govscirp.org NLO materials are crucial for technologies like optical switching, data storage, and frequency conversion. nih.gov

Organic NLO materials often exhibit superior properties compared to their inorganic counterparts, such as faster response times and higher nonlinear polarization rates. nih.gov The key to high NLO activity in these molecules is a highly polarizable π-electron system, typically substituted with an electron donor group at one end and an electron acceptor group at the other. scirp.org This arrangement facilitates the efficient movement of electrons under an applied electric field.

In related compounds, such as other nitrocinnamate derivatives and chalcones, the presence of a nitro group as a strong electron acceptor has been shown to enhance NLO properties. mdpi.comresearchgate.net For instance, studies on similar molecules have demonstrated significant third-order NLO responses, which are characterized by parameters like the nonlinear refractive index (n₂) and the third-order susceptibility (χ(3)). metall-mater-eng.com The Z-scan technique is a common method used to measure these third-order NLO properties. metall-mater-eng.comrsc.org Research on various organic crystals has shown that the presence of nitro groups contributes to large NLO coefficients. metall-mater-eng.com For example, in one study of a novel Schiff base compound, the third-order susceptibility (χ(3)) was determined to be 4.07x10⁻⁶ esu. metall-mater-eng.com

The photodimerization of cinnamate derivatives upon exposure to UV light is another property that has applications in materials science, leading to the formation of cross-linked networks. researchgate.nete-bookshelf.de This process can be used to manipulate the physical properties of polymeric materials. researchgate.net

NLO PropertyRelevance of Nitrocinnamate StructureExample from Related Compounds
Third-Order Susceptibility (χ(3))The donor-π-acceptor system with a nitro group is expected to lead to significant χ(3) values. scirp.orgA novel Schiff base exhibited a χ(3) of 4.07x10⁻⁶ esu. metall-mater-eng.com
Nonlinear Refractive Index (n₂)Influenced by the polarizability of the π-electron system.Determined to be 3.84x10⁻⁸ cm²/W for a related Schiff base. metall-mater-eng.com
Nonlinear Absorption Coefficient (β)Dependent on the intramolecular charge transfer characteristics.Found to be 2.11x10⁻⁴ cm/W in a studied Schiff base compound. metall-mater-eng.com

Iv. Theoretical and Computational Studies of Methyl E M Nitrocinnamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of Methyl (E)-m-nitrocinnamate. These calculations provide detailed information about the molecule's electronic and structural characteristics.

Table 1: Representative Quantum Chemical Descriptors Calculated for Nitro-Aromatic Compounds This table is illustrative of the types of parameters derived from quantum chemical calculations for compounds similar to this compound, based on methodologies described in the literature. researchgate.netmjcce.org.mk

Parameter Description Typical Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating capability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting capability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Relates to chemical reactivity and stability.
Dipole Moment A measure of the overall polarity of the molecule. Influences solubility and intermolecular interactions.
Global Hardness Resistance to change in electron distribution. Derived from the HOMO-LUMO gap.
Global Softness The reciprocal of global hardness. A measure of the molecule's polarizability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While extensive MD simulation studies focused specifically on this compound are not widely documented in the available literature, the technique is broadly applied to similar chemical systems. For instance, MD simulations have been used to investigate the molecular diffusion mechanisms of related compounds like methyl 4-nitrocinnamate in solvent mixtures. researchgate.net

Potential Applications: For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: To understand the flexibility of the molecule and the rotational barriers around its single bonds.

Study Solvation Effects: To model how the molecule interacts with different solvents, which can influence reaction rates and equilibria.

Simulate Interactions with Biological Targets: In drug discovery contexts, MD simulations can reveal how a molecule binds to a protein's active site, providing insights into its potential biological activity. nih.govrsc.org The process typically involves generating topologies for the ligand-protein complex, solvating the system, and running simulations under specific force fields like CHARMM36m to analyze binding stability and interactions. nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT is a principal tool for elucidating the mechanisms of organic reactions by calculating the energies of reactants, products, intermediates, and transition states. numberanalytics.comewadirect.com This allows for a detailed mapping of the reaction pathway.

Detailed Research Findings: For reactions involving conjugated nitroalkenes, a class to which this compound belongs, DFT calculations have provided significant mechanistic insights. researchgate.net Studies on the hetero-Diels-Alder reactions of nitroalkenes with vinyl-alkyl ethers using the B3LYP/6-31G(d) level of theory indicate that these reactions have a polar nature. researchgate.net The calculations suggest the potential formation of zwitterionic intermediates along the reaction coordinate, although these may lie off the direct path to the cycloaddition products. researchgate.net The mechanism is often described as a "two-stage one-step" process. researchgate.net Furthermore, DFT has been used to study the stereoselectivity and mechanisms of cyclization reactions involving nitrocinnamate derivatives, helping to explain the formation of specific diastereomers. researchgate.net

Computational Analysis of Structure-Reactivity Relationships

Computational methods are invaluable for establishing relationships between a molecule's structure and its chemical reactivity. By calculating various electronic descriptors, researchers can predict and explain experimental observations.

Detailed Research Findings: Structure-reactivity relationships for compounds related to this compound have been explored computationally. For example, studies on the nucleophilic vinylic substitution (SNV) reactions of methyl β-methylthio-α-nitrocinnamate have been conducted to understand how structure influences kinetics. acs.orgacs.org Computational analyses of nitro-containing compounds often involve evaluating frontier molecular orbitals, Fukui functions, and MEP surfaces to predict reactivity trends. researchgate.net The presence of the electron-withdrawing nitro group in this compound significantly lowers the energy of the LUMO, enhancing the electrophilicity of the carbon-carbon double bond and making it susceptible to nucleophilic attack and a good dienophile in cycloaddition reactions. nih.gov Computational studies on substituted arylalanines have shown that substituent effects on the aromatic ring, whether electronic or steric, have a profound and often non-linear impact on catalytic efficiency. msu.edu These analyses help rationalize why structurally similar molecules can exhibit surprisingly different reaction rates. msu.edu

Modeling of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Detailed Research Findings: The spectroscopic properties of molecules like this compound can be modeled with high accuracy using quantum chemical methods. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT at levels like B3LYP/6-311G(d,p), is employed to calculate ¹H and ¹³C NMR chemical shifts. mjcce.org.mk Similarly, vibrational frequencies corresponding to IR spectra can be computed. mjcce.org.mk These theoretical calculations have been shown to agree well with experimental results for similar compounds. mjcce.org.mk For this compound, this approach can confirm the assignment of specific peaks in its experimental spectra, such as the characteristic ester carbonyl stretch in the IR spectrum and the chemical shifts of the aromatic and vinylic protons in the NMR spectrum.

Table 2: Comparison of Experimental and Computationally Modeled Spectroscopic Data for this compound Experimental data is sourced from reference . Calculated values are based on methodologies reported for similar compounds mjcce.org.mk, which show strong correlation with experimental findings.

Spectroscopic Data Experimental Value Predicted Value (via DFT)
FT-IR (C=O stretch) ~1700–1740 cm⁻¹ Calculated frequencies typically correlate well with experimental values after applying a scaling factor.
FT-IR (NO₂ stretch) ~1520 cm⁻¹ (asymmetric) Predicted vibrational modes confirm the assignment of the nitro group stretch.
¹H NMR (Aromatic H) δ 7.5–8.5 ppm GIAO/DFT methods predict chemical shifts that closely match the experimental spectrum.
¹H NMR (Ester CH₃) δ 3.8–4.0 ppm Calculations confirm the chemical shift for the methyl ester protons.
¹³C NMR N/A DEPT-135 and standard ¹³C calculations can be used to predict and assign all carbon signals.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Methyl 4-nitrocinnamate
Methyl β-methylthio-α-nitrocinnamate
Piperidine (B6355638)
Morpholine (B109124)

V. Biological Activity and Medicinal Chemistry Exploration Caution: Limited Specific Data

General Overview of Nitroaromatic Compound Biological Activities

Nitroaromatic compounds are a class of molecules containing one or more nitro (NO₂) groups attached to an aromatic ring. encyclopedia.pub This functional group is a strong electron-withdrawing group, which significantly influences the molecule's electronic properties, polarity, and reactivity. scielo.br The biological activity of many nitroaromatic compounds is critically dependent on the bioreduction of the nitro group within cells. scielo.brsvedbergopen.com

This reductive activation is often carried out by enzymes called nitroreductases, which are present in various organisms, including bacteria and parasites. encyclopedia.pubsvedbergopen.com The process involves the transfer of electrons to the nitro group, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine (B1172632) species, as well as superoxide (B77818) radicals. nih.govscielo.br These reactive species can then exert a therapeutic or toxic effect, often by causing damage to cellular macromolecules like DNA and proteins. nih.govsvedbergopen.com

Due to this mechanism, nitroaromatic compounds exhibit a broad range of biological activities and have been developed as antibacterial, antiprotozoal, anticancer, and antihypertensive agents. nih.govscielo.br However, the same mechanism that provides their therapeutic effect can also lead to toxicity in host cells, making the nitro group a feature that is sometimes considered both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group responsible for toxicity). nih.govencyclopedia.pub

Potential for Medicinal Applications

Methyl (E)-m-nitrocinnamate is recognized as a useful scaffold and intermediate in the research and development of pharmaceuticals. lookchem.combiosynth.com Its potential applications are inferred from the known properties of related cinnamates and nitro-containing molecules.

Cinnamate (B1238496) derivatives are noted for their potential health benefits, including anti-inflammatory activity. nih.gov Studies on RAW 264.7 macrophage cells, a common model for inflammation research, have demonstrated that methyl cinnamate can potently suppress the expression of genes involved in the inflammatory response, such as Cyclooxygenase-2 (Cox2), Nitric Oxide Synthase (Nos2), and Tumor Necrosis Factor-alpha (Tnfa), when stimulated by bacterial lipopolysaccharide. nih.govnih.gov Methyl cinnamate, in particular, was highlighted for exhibiting strong anti-inflammatory effects with lower associated cytotoxicity compared to other related compounds like cinnamaldehyde. nih.govnih.gov This suggests that the cinnamate framework inherent in this compound is conducive to anti-inflammatory activity.

The antimicrobial properties of nitroaromatic compounds are well-established, forming the basis for several clinically used antibiotics. nih.govencyclopedia.pub Their mechanism often relies on the reductive activation of the nitro group by microbial enzymes to produce cytotoxic intermediates. encyclopedia.pub

The addition of a nitro group to the cinnamate structure appears to enhance its antimicrobial efficacy. Research on the antibacterial activity of cinnamic acid derivatives has shown that nitrocinnamate compounds are effective against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. cabidigitallibrary.org One study reported the Minimum Inhibitory Concentrations (MICs) for nitrocinnamate compounds, demonstrating their potency. cabidigitallibrary.org This indicates a strong potential for this compound to possess significant antimicrobial properties, a key area for future investigation.

Table 1: Antimicrobial Activity of Nitrocinnamate Compounds

Bacterium MIC (µg/mL)
B. subtilis 89.1
E. coli 79.4

Data sourced from a study on cinnamic acid derivatives, showing the efficacy of nitrocinnamate compounds. cabidigitallibrary.org

Both the cinnamate and nitroaromatic classes of compounds have been explored for anticancer applications. mdpi.comnih.gov Cinnamate derivatives have been studied for their potential anticarcinogenic effects. scispace.com Simultaneously, the nitro group is a key feature in some anticancer agents, where its bioreduction, particularly in the low-oxygen (hypoxic) environment of solid tumors, can lead to selective cytotoxicity against cancer cells. nih.govsvedbergopen.com The ability of nitroaromatic metabolites to bind to DNA is a mechanism that can contribute to this cytotoxic effect. svedbergopen.com Given these precedents, the anticancer potential of this compound warrants investigation.

The antioxidant activity of cinnamic acid and its derivatives is a widely reported health-beneficial property. mdpi.comscispace.com This activity typically stems from the ability of phenolic groups on the aromatic ring to scavenge free radicals. researchgate.net However, the role of the nitro group is more complex. While some studies suggest certain nitro-containing compounds may have antioxidant applications, the primary mechanism associated with the nitro group involves redox cycling that can generate reactive oxygen species (ROS), leading to oxidative stress. svedbergopen.comresearchgate.net This duality suggests that the net antioxidant or pro-oxidant effect of this compound would be context-dependent and would require specific empirical testing to determine.

Anticancer Properties (of related compounds)

Potential for Agricultural Applications

This compound is utilized as a building block in the synthesis of agrochemicals. lookchem.com Research into related compounds provides strong evidence for its potential utility in this sector, particularly as a pesticide and herbicide.

One study investigating ethyl cinnamate derivatives as acaricides against the mange mite Psoroptes cuniculi found that the introduction of a nitro group at the meta-position (as in ethyl m-nitrocinnamate) significantly enhanced its activity compared to the unsubstituted parent compound. jst.go.jp The median lethal concentration (LC₅₀) of ethyl m-nitrocinnamate was found to be 29.8 µg/mL, which was over 8 times more potent than the reference drug ivermectin (LC₅₀ = 247.4 µg/mL). jst.go.jp

Table 2: Acaricidal Activity of Ethyl Cinnamate Derivatives

Compound LC₅₀ (µg/mL)
Ethyl cinnamate 89.3
Ethyl m-nitrocinnamate 29.8
Ivermectin (Reference) 247.4

Data from a study on the acaricidal activity of ethyl cinnamate derivatives against Psoroptes cuniculi. jst.go.jp

Furthermore, the parent compound, methyl cinnamate, has been identified as a natural phytotoxin with potential bioherbicidal effects, showing inhibitory action on the growth of weeds like Lolium rigidum. researchgate.net Additionally, methyl-3-nitrocinnamate has been identified in studies related to herbicides, further supporting its potential role in agricultural weed control. researchgate.net These findings collectively suggest a promising avenue for the development of this compound as an active ingredient in agricultural products. mdpi.com

Table of Mentioned Compounds

Compound Name
1-(2-nitrophenyl)butane-1,3-dione
Caffeic acid
Cinnamaldehyde
Cinnamic acid
Cyclooxygenase-2 (Cox2)
Dichloro diphenyl acetic acid (DDA)
Ethyl acrylate (B77674)
Ethyl cinnamate
Ethyl m-nitrocinnamate
Ferulic acid
Fluazifop methyl
Ivermectin
This compound
Methyl anisate
Methyl cinnamate
Methyl-3-nitrocinnamate
p-Coumaric acid
Pendimethalin
sec-Butylamine
Sinapic acid
Thiofenox oxime
Tiocarbazil
Tria sulfuron
Triethyleneglycol dimethacrylate

Structure-Activity Relationship Studies of Nitrocinnamate Derivatives

Structure-activity relationship (SAR) studies on nitrocinnamate derivatives have been crucial in understanding how chemical modifications to the cinnamic acid scaffold affect their biological efficacy, particularly their antimicrobial and antifungal properties. semanticscholar.org The position of the nitro group on the phenyl ring and the nature of the ester or amide substituent are key determinants of activity. mdpi.comcabidigitallibrary.org

Research indicates that the introduction of a nitro group to the cinnamate structure can enhance antimicrobial effects. cabidigitallibrary.orgresearchgate.net For example, nitrocinnamate compounds have shown notable minimum inhibitory concentrations (MICs) against bacteria like B. subtilis and E. coli. cabidigitallibrary.org Specifically, studies comparing 3-nitrocinnamic acid and 4-nitrocinnamic acid suggest that the position of the nitro group influences the antimicrobial spectrum. mdpi.com

In the realm of antifungal activity, derivatives of (E)-2-nitrocinnamic acid have been synthesized and evaluated against various Candida species. researchgate.netresearchgate.net These studies reveal that the ester group's structure significantly impacts antifungal potency. For instance, isopropyl 2-nitrocinnamate was identified as a particularly effective agent against all tested fungal strains. researchgate.netresearchgate.net The structure-activity analysis of these derivatives indicates that factors like the size and branching of the alkyl ester chain and the presence of electron-donating or withdrawing groups on aryl esters can alter the antifungal activity. researchgate.net

CompoundMicroorganismActivity (MIC)Reference
Isopropyl 2-nitrocinnamateCandida spp.513.52 µM researchgate.netresearchgate.net
Perillyl 2-nitrocinnamateCandida spp.390.99–781.98 µM researchgate.netresearchgate.net
3-Nitrocinnamic acidCandida albicans43.5 µM mdpi.com
4-Nitrocinnamic acidStaphylococcus aureus, Enterococcus species1–4 µg/mL nih.gov
Methyl 4-nitrocinnamateB. subtilis89.1 µg/mL cabidigitallibrary.org
Methyl 2-nitrocinnamateE. coli79.4 µg/mL cabidigitallibrary.org

Enzyme Inhibition Studies (for related compounds)

Although specific enzyme inhibition data for this compound is scarce, the broader class of cinnamic acid derivatives and other nitro-containing compounds have been investigated as enzyme inhibitors. These studies are essential for elucidating potential mechanisms of action for their observed biological effects, such as antimicrobial or anticancer properties.

For instance, derivatives of other heterocyclic compounds have been shown to inhibit bacterial enzymes that are crucial for survival. frontiersin.org Some of these compounds have demonstrated potent inhibitory activity against E. coli DNA gyrase and dihydrofolate reductase (DHFR), enzymes vital for DNA replication and metabolism. frontiersin.org Similarly, studies on pyrimidine (B1678525) derivatives have revealed their ability to inhibit glutathione (B108866) reductase (GR), an antioxidant enzyme that can be a target in cancer therapy. juniperpublishers.com These findings suggest that related nitrocinnamate structures could potentially interact with and inhibit various enzymatic systems.

Compound Class/DerivativeEnzyme TargetInhibitory Concentration (IC50 / KI)Reference
Disalicylic acid methylene-based derivative (6h)E. coli DNA gyrase79 nM (IC50) frontiersin.org
Disalicylic acid methylene-based derivative (6h)E. coli DHFR3.80 µM (IC50) frontiersin.org
4-amino-2,6-dichloropyrimidineGlutathione Reductase (GR)0.979 µM (KI) juniperpublishers.com
N-arylcinnamamide derivativePhotosynthetic Electron Transport (PET)5.1 µM (IC50) researchgate.net

Investigation of Interactions with Biological Systems

The biological activity of nitrocinnamate compounds is believed to stem from their interactions with various cellular components and macromolecules. The nitro group is a key feature, as it can be metabolically reduced to form reactive intermediates. These reactive species can then interact with crucial biological molecules, leading to cellular damage and other effects.

One of the proposed mechanisms involves the interaction of these compounds with DNA. The reduced nitro species can potentially bind covalently to DNA, causing damage that can result in cytotoxicity, which is a potential mechanism for anticancer activity. Furthermore, cinnamic acid derivatives have been shown to modulate complex biological systems like the RyR1/FKBP12 Ca2+ channel, which is involved in muscle cell calcium signaling. nih.gov While these studies were on more complex analogs, they highlight the potential for the cinnamate scaffold to interact with protein complexes and modulate their function. nih.gov The biological effects of these compounds are often attributed to their ability to interact with and inhibit enzymes or modulate signaling pathways within the cell.

Vi. Analytical Techniques and Characterization in Research

Spectroscopic Analysis Methods in Mechanistic Studies

Spectroscopic methods are fundamental tools for elucidating the pathways of reactions involving Methyl (E)-m-nitrocinnamate. In mechanistic studies, techniques such as Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography provide critical insights.

FT-IR Spectroscopy : This technique is used to identify key functional groups, confirming transformations during a reaction. For instance, in the synthesis of this compound, the appearance of the ester carbonyl (C=O) stretch around 1700–1740 cm⁻¹ and the asymmetric stretch of the nitro (NO₂) group at approximately 1520 cm⁻¹ are monitored to confirm the product's formation.

NMR Spectroscopy : NMR, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is crucial for stereochemical assignments. The (E)-configuration of the double bond in this compound can be confirmed by observing the spatial proximity of specific protons.

X-ray Crystallography : In cycloaddition reactions, such as the Diels-Alder reaction where this compound acts as a dienophile, X-ray crystallography of the product provides definitive proof of the reaction's stereochemistry. This confirmation of a concerted pathway is essential for understanding the reaction mechanism.

Advanced NMR Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR for derivatives)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound and its derivatives. ¹H-NMR and ¹³C-NMR provide detailed information about the molecular framework.

¹H-NMR Spectroscopy : The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons, the vinylic protons of the cinnamate (B1238496) backbone, and the methyl ester protons. Aromatic protons typically appear in the δ 7.5–8.5 ppm range, while the methyl protons of the ester group are found further upfield, around δ 3.8–4.0 ppm. The coupling constants (J values) between the vinylic protons are indicative of the (E) or (Z) configuration of the double bond. For (E)-isomers, this coupling constant is typically large, around 16 Hz. rsc.org

¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be employed to distinguish between CH, CH₂, and CH₃ groups. The chemical shifts for the carbonyl carbon, aromatic carbons, and the methyl carbon provide a complete picture of the molecule's structure.

The following table summarizes typical NMR data for this compound and related isomers found in research.

CompoundNucleusChemical Shift (δ, ppm)
This compound ¹H~7.5–8.5 (Aromatic), ~3.8–4.0 (Ester CH₃)
Methyl (E)-p-nitrocinnamate ¹H8.24 (d, J=8.6 Hz, 2H), 7.72 (d, J=16.1 Hz, 1H), 7.69–7.65 (m, 2H), 6.56 (d, J=16.0 Hz, 1H), 3.84 (s, 3H) rsc.org
¹³C166.6, 148.6, 142.0, 140.4, 128.8, 124.3, 122.2, 52.2 rsc.org
Methyl (E)-o-nitrocinnamate ¹H8.12 (d, J=16.6 Hz, 1H), 8.07–8.02 (m, 1H), 7.68–7.60 (m, 2H), 7.57–7.51 (m, 1H), 6.37 (d, J=16.4 Hz, 1H), 3.83 (s, 3H) rsc.org
¹³C166.3, 140.3, 133.7, 130.5, 129.3, 125.1, 123.1, 52.2 rsc.org

This table is based on data for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques (e.g., HRMS, high-resolution mass spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for confirming the molecular formula of newly synthesized compounds. measurlabs.com

For this compound (C₁₀H₉NO₄), HRMS can confirm its molecular weight by detecting the molecular ion peak. mdpi.com For instance, the protonated molecule [M+H]⁺ would have a calculated exact mass that can be verified experimentally to within a few parts per million. Analysis of the fragmentation patterns in the mass spectrum can also provide structural information, such as the characteristic loss of the methoxy (B1213986) group (–OCH₃). This technique is widely applied in the characterization of various cinnamate derivatives and reaction products. rsc.orgmdpi.com

TechniqueApplication for this compoundFindingSource
HRMS (ESI/TOF) Molecular Formula ConfirmationCalculated [M+H]⁺ at m/z 222.1
MS Fragmentation Pattern AnalysisObservation of fragments, e.g., loss of –OCH₃

UV/Vis Spectroscopy in Kinetic Studies

UV/Vis spectroscopy is a valuable tool for conducting kinetic studies of reactions involving chromophoric species like this compound. esrf.frsapub.org The conjugated system of the cinnamate moiety and the nitro group results in strong absorption in the UV-visible region.

This technique is particularly useful for monitoring reactions in real-time. researchgate.net For example, in hydrolysis studies or reactions with nucleophiles, the rate of reaction can be determined by measuring the change in absorbance at a specific wavelength corresponding to the reactant or product over time. acs.org The appearance of sharp isosbestic points in time-resolved UV/Vis spectra during a reaction suggests a clean conversion from reactant to product without the significant accumulation of intermediate species. acs.org This method has been used to study the kinetics of reactions of cinnamate derivatives with various reagents, providing insights into reaction rates and mechanisms. acs.org

Chromatographic Methods (e.g., TLC in reaction monitoring)

Chromatographic techniques are essential for both monitoring the progress of reactions and for the purification of products. Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used routinely in synthetic organic chemistry. cabidigitallibrary.org

In the synthesis or hydrolysis of this compound, TLC is used to track the consumption of the starting materials and the formation of the product. uaem.mx A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system, such as a hexane:ethyl acetate (B1210297) mixture (e.g., 3:1 v/v). By comparing the spots of the reaction mixture to those of the starting material and a pure product standard, a chemist can qualitatively assess the reaction's progress. cabidigitallibrary.org This allows for the determination of the optimal reaction time and helps in deciding when to proceed with the work-up and purification steps. uaem.mxumich.edu

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl (E)-m-nitrocinnamate with high stereochemical purity?

  • Methodological Answer :

  • Reaction Design : Use a two-step synthesis involving (E)-m-nitrocinnamic acid esterification with methanol. Catalyze with sulfuric acid (0.5–1.0 mol%) under reflux (70–80°C) for 6–8 hours. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
  • Purification : Recrystallize the crude product using ethanol-water mixtures. Validate purity via HPLC (C18 column, 70:30 acetonitrile-water, UV detection at 310 nm) .
  • Stereochemical Control : Confirm E-configuration using NOESY NMR to detect spatial proximity of nitro and ester groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify ester carbonyl (C=O) stretch at ~1700–1740 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 222.1 (calculated using high-resolution MS) and fragmentation patterns (e.g., loss of –OCH₃) .

Q. How should researchers design stability studies for this compound under varying conditions?

  • Methodological Answer :

  • Environmental Stress Testing : Expose samples to UV light (254 nm), elevated temperatures (40–60°C), and humidity (75% RH) for 14 days. Monitor degradation via HPLC and quantify by peak area reduction .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature. Calculate activation energy (Eₐ) from degradation rates at multiple temperatures .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in different chemical environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity of the nitro group .
  • Solvent Effects : Simulate solvation in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents using PCM models. Correlate with experimental kinetic data for nucleophilic substitution reactions .

Q. What strategies resolve contradictions in thermodynamic data (e.g., melting points) reported for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare DSC (differential scanning calorimetry) measurements from multiple labs. Assess calibration standards (e.g., indium reference) and heating rates (2–10°C/min) .
  • Statistical Meta-Analysis : Apply random-effects models to aggregate reported melting points (e.g., 92–95°C). Evaluate outliers using Grubbs’ test (α=0.05) .

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct pH-dependent experiments (pH 4–9) at 25°C. Quantify ester hydrolysis via LC-MS and identify products (e.g., m-nitrocinnamic acid) .
  • Photodegradation : Use solar simulators (AM 1.5G spectrum) to measure half-life under UV/visible light. Track nitro group reduction to amine via GC-MS .

Data Presentation and Analysis Guidelines

  • Raw Data Management : Store large datasets (e.g., NMR spectra, kinetic curves) in appendices. Include processed data (e.g., rate constants, R² values) in the main text .
  • Statistical Rigor : Justify choice of tests (e.g., ANOVA for multi-group comparisons) and report p-values with effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.